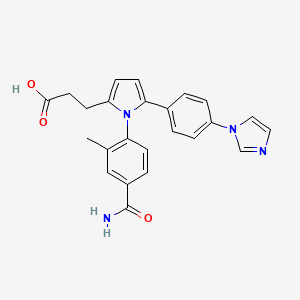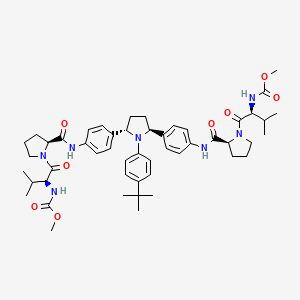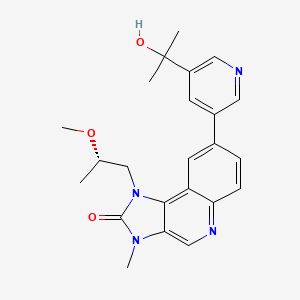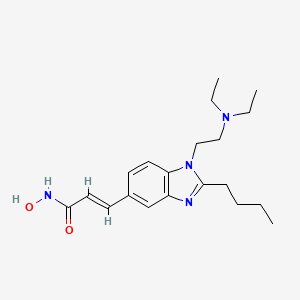
N6022
Vue d'ensemble
Description
N6022 has been used in trials studying the treatment of Asthma and Cystic Fibrosis.
Applications De Recherche Scientifique
Régulation de la maturation des fruits
N6022 est utilisé comme un inhibiteur de la réductase de la S-nitrosoglutathion (GSNOR), un régulateur bien connu dans le contrôle de la modification de la S-nitrosylation des protéines et de l'homéostasie de l'oxyde nitrique (NO) {svg_1}. Dans une étude, this compound a été utilisé pour étudier les rôles de SlGSNOR dans la maturation post-récolte des fruits de tomate {svg_2}. L'application de this compound a retardé la transition de la couleur de la peau des fruits en améliorant le niveau total de chlorophylle {svg_3}.
Contrôle des niveaux de nutriments dans les fruits
L'application de this compound dans les fruits a renforcé l'accumulation d'acide titrable, d'acide ascorbique, de phénols totaux et de flavonoïdes totaux, mais a réprimé la teneur en sucre soluble et en protéines solubles {svg_4}. Cela indique que this compound peut être utilisé pour contrôler les niveaux de nutriments dans les fruits pendant le stockage post-récolte {svg_5}.
Traitement de l'asthme
This compound a été utilisé dans le traitement de l'asthme {svg_6}. Dans une étude clinique, this compound a été administré à des patients atteints d'asthme léger et observé pendant 7 jours {svg_7}. L'étude a révélé que this compound avait un effet thérapeutique à 7 jours par rapport à la valeur de référence {svg_8}. Cela suggère que this compound pourrait potentiellement être utilisé comme traitement de l'asthme {svg_9}.
Régulation de l'hyperréactivité bronchique
This compound a été utilisé pour étudier ses effets bronchoprotecteurs potentiels {svg_10}. L'étude a révélé que this compound n'altérait pas significativement la méthacholine PC 20 FEV1 à 24 heures, mais avait un effet thérapeutique à 7 jours par rapport à la valeur de référence {svg_11}. Cela suggère que this compound pourrait potentiellement être utilisé pour réguler l'hyperréactivité bronchique {svg_12}.
Amélioration de l'apoptose éosinophilique
Des études in vitro ont démontré une apoptose éosinophilique accrue avec this compound {svg_13}. Cela suggère que this compound pourrait potentiellement être utilisé pour améliorer l'apoptose éosinophilique, ce qui pourrait être bénéfique dans le traitement de certaines maladies {svg_14}.
Traitement potentiel de la maladie pulmonaire aiguë associée au SARS-CoV-2
Il existe des preuves suggérant les efficacités potentielles de this compound pour répondre à la nature multi-mécanistique de la maladie pulmonaire aiguë associée au SP du SARS-CoV-2 {svg_15}. Cela indique que this compound pourrait potentiellement être utilisé dans le traitement de la maladie pulmonaire aiguë associée au SARS-CoV-2 {svg_16}.
Mécanisme D'action
N6022, also known as “3-(5-(4-(1H-Imidazol-1-yl)phenyl)-1-(4-carbamoyl-2-methylphenyl)-1H-pyrrol-2-yl)propanoic acid”, is a potent, selective, and reversible inhibitor of S-Nitrosoglutathione reductase (GSNOR) . This compound has been studied for its potential therapeutic applications in various diseases, including asthma .
Target of Action
The primary target of this compound is the enzyme S-Nitrosoglutathione reductase (GSNOR) . GSNOR plays a crucial role in controlling protein S-nitrosylation modification and nitric oxide (NO) homeostasis .
Mode of Action
This compound acts as a competitive inhibitor of GSNOR, binding in the GSNO substrate binding pocket . It is uncompetitive with cofactors NAD+ and NADH . By inhibiting GSNOR, this compound aims to increase levels of S-nitrosoglutathione (GSNO) in the lungs, inducing bronchodilation and reducing inflammation .
Biochemical Pathways
This compound affects the biochemical pathways involving GSNO and NO. GSNO serves as a reservoir for NO, a key regulator of airway smooth muscle tone and inflammation . By inhibiting GSNOR, this compound prevents the breakdown of GSNO, thereby increasing its levels and enhancing NO bioactivity . This leads to attenuation of both bronchoconstriction and inflammation .
Pharmacokinetics
It’s known that this compound is administered intravenously . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
This compound has been shown to attenuate airway hyper-responsiveness and eosinophilia . It increases nitrite levels in bronchoalveolar lavage fluid (BALF) and plasma cyclic guanosine monophosphate (cGMP), while restoring BALF and plasma inflammatory markers toward baseline values . In rat tracheal rings, this compound decreased contractile responses to methacholine .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficacy of this compound may vary depending on the severity of the disease being treated . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.
Analyse Biochimique
Biochemical Properties
N6022 plays a significant role in biochemical reactions by inhibiting the activity of S-Nitrosoglutathione reductase (GSNOR), an enzyme that regulates protein S-nitrosylation modification and nitric oxide (NO) homeostasis . The IC50 value of this compound for GSNOR is 8 nM , indicating its high potency and selectivity.
Cellular Effects
The inhibition of GSNOR by this compound leads to the accumulation of S-nitrosoglutathione (GSNO), a molecule with vasodilatory and anti-inflammatory effects . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the GSNO substrate binding pocket, acting as a competitive inhibitor . It does not compete with the cofactors NAD+ and NADH . This leads to changes in gene expression, enzyme inhibition or activation, and alterations in protein S-nitrosylation.
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, this compound treatment slightly increased the incidence of granulomas in rats at a dose of 50 mg/kg .
Metabolic Pathways
This compound is involved in the nitric oxide (NO) homeostasis pathway, interacting with the enzyme GSNOR . It may also affect metabolic flux or metabolite levels through its influence on NO homeostasis.
Propriétés
IUPAC Name |
3-[1-(4-carbamoyl-2-methylphenyl)-5-(4-imidazol-1-ylphenyl)pyrrol-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-16-14-18(24(25)31)4-9-21(16)28-20(8-11-23(29)30)7-10-22(28)17-2-5-19(6-3-17)27-13-12-26-15-27/h2-7,9-10,12-15H,8,11H2,1H3,(H2,25,31)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPGZQLRPAGKLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N)N2C(=CC=C2C3=CC=C(C=C3)N4C=CN=C4)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025710 | |
| Record name | 3-(5-(4-(1H-Imidazol-1-yl)phenyl)-1-(4-carbamoyl-2-methylphenyl)-1H-pyrrol-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208315-24-5 | |
| Record name | N-6022 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208315245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-6022 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12206 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-(5-(4-(1H-Imidazol-1-yl)phenyl)-1-(4-carbamoyl-2-methylphenyl)-1H-pyrrol-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-6022 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80LIU5P95D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Q1: What is the primary molecular target of N6022?
A1: this compound is a potent and selective inhibitor of S-nitrosoglutathione reductase (GSNOR). [, , , , ]
Q2: How does this compound interact with GSNOR?
A2: this compound binds to the GSNO substrate binding pocket of GSNOR, acting like a competitive inhibitor. Despite this, it exhibits a mixed uncompetitive mode of inhibition towards the GSNO substrate and a mixed competitive mode towards the formaldehyde adduct, S-hydroxymethylglutathione (HMGSH). []
Q3: How does this compound impact S-nitrosoglutathione (GSNO) levels?
A3: As a GSNOR inhibitor, this compound prevents the breakdown of GSNO, leading to its accumulation within cells. [, , , , , , , ]
Q4: What are the downstream consequences of increased GSNO levels due to this compound?
A4: Increased GSNO levels result in elevated protein S-nitrosylation, a post-translational modification that impacts various cellular processes. [, , , , , ] This can lead to:
- Reduced inflammation: this compound, by increasing GSNO, has been shown to decrease pro-inflammatory cytokine production and immune cell infiltration in models of acute lung injury. []
- Improved stroke outcomes: this compound treatment in aged stroke models demonstrated reduced infarct volume and enhanced motor and cognitive function recovery. []
- Delayed fruit ripening: In tomatoes, this compound treatment led to delayed ripening, likely due to changes in chlorophyll and carotenoid biosynthesis. []
- Cardioprotection in females: While complex, GSNOR inhibition with this compound seems to provide cardioprotection in females by modulating SNO levels on specific proteins like NADH dehydrogenase subunit 3 and impacting formaldehyde levels. []
- Altered ROS metabolism in plants: this compound treatment increased S-nitrosylation of ROS metabolic enzymes (NADPH oxidase and ascorbate peroxidase), impacting root growth under salinity and cadmium stress in tomato plants. []
Q5: Is there any information on spectroscopic data for this compound?
A5: The provided abstracts do not include information on spectroscopic data for this compound.
Q6: What is known about the material compatibility and stability of this compound?
A6: The abstracts don't provide details on material compatibility or stability under various conditions.
Q7: Does this compound possess any catalytic properties?
A7: this compound is primarily investigated as an enzyme inhibitor and not for its catalytic properties. The abstracts do not suggest any catalytic activity.
Q8: Have computational chemistry methods been employed in this compound research?
A9: While the provided abstracts don't explicitly mention computational methods, they imply the use of structure-activity relationship (SAR) studies. These studies often involve computational modeling and QSAR analysis. [, , , ]
Q9: What is the impact of structural modifications on this compound's activity?
A10: The provided abstracts suggest that structural modifications can impact the potency, selectivity, and mode of inhibition of this compound and related compounds. [, ] One study showed that a structurally dissimilar GSNOR inhibitor, this compound, did not affect rhinovirus replication, unlike another GSNOR inhibitor, C3m. []
Q10: Are there specific formulation strategies employed to improve this compound's stability or bioavailability?
A10: The provided abstracts do not delve into specific formulation strategies for this compound.
Q11: What safety regulations are relevant to this compound?
A12: While specific SHE regulations aren't mentioned, one abstract mentions that this compound demonstrated an acceptable safety profile in preclinical studies. []
Q12: What evidence supports the in vitro and in vivo efficacy of this compound?
A12: Several studies demonstrate this compound's efficacy in various models:
- Asthma: this compound reduced bronchoconstriction and inflammation in a mouse model of asthma. [, ]
- Stroke: Improved outcomes in aged mouse models of stroke, with reduced infarct volume and enhanced functional recovery. []
- Acute Lung Disease: Showed protective effects in mice against lung disease induced by the SARS-CoV-2 spike protein. []
- Preterm Labor: Exhibits tocolytic effects on human myometrium, suggesting potential for preventing preterm birth. []
Q13: Are there known resistance mechanisms to this compound?
A13: The provided abstracts do not mention specific resistance mechanisms to this compound.
Q14: What toxicological data is available for this compound?
A16: While specific toxicological data isn't presented, one abstract highlights a preclinical study indicating an acceptable safety profile for this compound. []
Q15: Are there specific drug delivery strategies being explored for this compound?
A15: The provided abstracts do not focus on targeted drug delivery strategies for this compound.
Q16: Is there information on the environmental impact and degradation of this compound?
A16: The provided abstracts do not provide information about the environmental impact or degradation pathways of this compound.
Q17: Are there studies on the dissolution and solubility of this compound?
A17: The abstracts do not contain information about the dissolution or solubility of this compound.
Q18: What is known about the quality control and assurance for this compound?
A18: The provided abstracts don't offer specific details on the quality control and assurance processes for this compound.
Q19: Does this compound elicit any immunogenic or immunological responses?
A19: The provided abstracts do not mention any immunogenic or immunological responses associated with this compound.
Q20: What are the known drug-transporter interactions with this compound?
A20: No information on drug-transporter interactions is provided in the abstracts.
Q21: Does this compound induce or inhibit drug-metabolizing enzymes?
A21: The provided abstracts do not contain information on the interaction of this compound with drug-metabolizing enzymes.
Q22: What is known about the biocompatibility and biodegradability of this compound?
A22: The abstracts do not discuss the biocompatibility or biodegradability of this compound.
Q23: Are there any known alternatives or substitutes for this compound?
A27: While the abstracts do not directly mention alternatives, they highlight other GSNOR inhibitors like SPL-334 and C3m, suggesting ongoing research in this area. [, ]
Q24: Are there strategies for recycling or managing waste related to this compound?
A24: The provided abstracts do not discuss waste management or recycling related to this compound.
Q25: What research infrastructure and resources are crucial for this compound research?
A25: The abstracts highlight the importance of various research tools and models, including:
Q26: What are the historical milestones in this compound research?
A30: While specific milestones aren't outlined, the abstracts highlight the progression of this compound from preclinical studies demonstrating safety and efficacy in animal models to early phase clinical trials in humans. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide](/img/structure/B612152.png)
![(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide](/img/structure/B612153.png)

![4-[4-(1-methanesulfonylcyclopropyl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]-1H-indole](/img/structure/B612156.png)
![3-[4-(Piperidin-1-Ylmethyl)phenyl]-9h-Pyrrolo[2,3-B:5,4-C']dipyridine-6-Carbonitrile](/img/structure/B612158.png)
![2-[Bis(2-hydroxyethyl)amino]benzo[h]chromen-4-one](/img/structure/B612161.png)

![2-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol](/img/structure/B612163.png)


![Thioacetic acid S-[(S)-6-[[(R)-5-oxopyrrolidine-2-ylcarbonyl]amino]-6-(phenylcarbamoyl)hexyl] ester](/img/structure/B612170.png)

